molecular formula C16H15N5O2 B13668754 N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide

N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide

Cat. No.: B13668754
M. Wt: 309.32 g/mol
InChI Key: QWBHGBHNEIGNMO-UHFFFAOYSA-N
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Description

N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide is a synthetic small molecule featuring a 1,7-naphthyridine core fused to a pyridine ring via a carboxamide linker, with an ethylene-amine side chain providing solubility and potential for further derivatization . This compound belongs to the naphthyridine class of N-heterocyclic compounds, which are diazanaphthalenes known for a broad spectrum of pharmacological activities . The 1,7-naphthyridine isomer is of significant interest in medicinal chemistry and drug discovery for developing novel bioactive agents . The primary research value of this compound lies in its potential as a key intermediate or a core scaffold for the synthesis of novel molecules targeting various biological pathways. Naphthyridine derivatives are frequently investigated as inhibitors of protein kinases and other enzymes . For instance, structurally similar ring-fused naphthyridine carboxamides have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a prominent target in oncology for treating hepatocellular carcinoma . Other 1,7-naphthyridine derivatives have been synthesized and evaluated for their antimicrobial properties, building upon the well-established activity of the naphthyridine scaffold seen in drugs like nalidixic acid . The 2-aminoethoxy side chain on the pyridine ring is a versatile functional handle, allowing for the conjugation of the core structure to other molecules or solid supports, thereby expanding its utility in chemical biology and probe development. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct a comprehensive risk assessment, including safety and toxicity evaluations, before using this compound.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

N-[4-(2-aminoethoxy)pyridin-2-yl]-1,7-naphthyridine-2-carboxamide

InChI

InChI=1S/C16H15N5O2/c17-5-8-23-12-4-7-19-15(9-12)21-16(22)13-2-1-11-3-6-18-10-14(11)20-13/h1-4,6-7,9-10H,5,8,17H2,(H,19,21,22)

InChI Key

QWBHGBHNEIGNMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CN=C2)C(=O)NC3=NC=CC(=C3)OCCN

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

One of the central methods to assemble the substituted pyridyl moiety onto the naphthyridine core involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Negishi coupling.

  • Suzuki-Miyaura Coupling: An aromatic halide (typically bromide or chloride) on the naphthyridine or pyridyl ring is reacted with a boronic acid or boronate ester derivative of the 4-(2-aminoethoxy)-2-pyridyl fragment. The reaction is catalyzed by palladium complexes such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands (e.g., triarylphosphines, DPEphos, Xantphos). Bases like potassium carbonate or cesium carbonate are used in solvents such as toluene, tetrahydrofuran, dioxane, or dimethylformamide at temperatures ranging from 20°C to 120°C. Water is often added to facilitate the reaction.

  • Negishi Coupling: Alternatively, the aromatic halide can be reacted with an organozinc reagent under palladium catalysis in similar solvent and temperature conditions.

These methods allow for efficient carbon-carbon bond formation to link the pyridyl substituent to the naphthyridine core.

Amide Bond Formation

The carboxamide bond at the 2-position of the naphthyridine is generally formed by reacting a carboxylic acid derivative (acid chloride or activated ester) of the naphthyridine with the amine group of the substituted pyridyl fragment.

  • The reaction is performed in polar aprotic solvents such as tetrahydrofuran, acetonitrile, dimethylformamide, or N-methylpyrrolidone at temperatures between 0°C and 120°C.

  • Coupling reagents or bases like triethylamine or imidazole may be used to facilitate amide bond formation and neutralize generated acids.

Protection and Deprotection of Functional Groups

The 2-aminoethoxy substituent contains both amino and hydroxyl groups that may require protection during multi-step synthesis to prevent side reactions.

  • Protection of Hydroxyl Groups: The hydroxyl group can be protected as silyl ethers such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) ethers by reacting with the corresponding silyl chloride in the presence of a base like imidazole or triethylamine in solvents such as dichloromethane or dimethylformamide at 10°C to 40°C.

  • Deprotection: The silyl protecting groups can be removed under mild acidic or fluoride ion conditions after the key synthetic steps are completed.

Halogenation and Functional Group Interconversion

  • Phenol or alcohol groups on the pyridyl or naphthyridine rings can be converted to halides (chlorides or bromides) using reagents such as phosphorus oxychloride or phosphorus tribromide in solvents like dichloromethane or toluene at 20°C to 120°C.

  • These halides serve as reactive intermediates for subsequent cross-coupling or nucleophilic substitution reactions.

Representative Synthetic Sequence and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Halogenation POCl3 or PBr3 in DCM or toluene, 20–120°C Conversion of phenol/alcohol to aryl halide
2 Protection TBDMSCl or TBDPSCl, imidazole or TEA, DCM/DMF, 10–40°C Protection of hydroxyl group as silyl ether
3 Palladium-catalyzed coupling Pd(PPh3)4 or Pd(OAc)2 + phosphine ligand, base (K2CO3), toluene/THF/DMF, 20–120°C Coupling of aryl halide with boronic acid or organozinc reagent
4 Amide bond formation Amine + acid chloride or activated acid, THF/MeCN/DMF, 0–120°C Formation of carboxamide linkage
5 Deprotection Acidic or fluoride ion conditions Removal of silyl protecting groups

Optimization and Yields

  • Reaction conditions such as catalyst loading, ligand choice, base, solvent, and temperature can be optimized to maximize yield and purity.

  • For example, the use of Pd(dppf)Cl2·CH2Cl2 as catalyst at 10 mol% loading gave high conversion in coupling reactions.

  • The overall synthetic route can be streamlined by minimizing purification steps such as chromatography, favoring crystallization or filtration for scalability.

  • Typical yields for key steps such as cross-coupling and amide bond formation range from 60% to 90%, with overall yields improved by route optimization from approximately 4% to 25% in some analogous naphthyridine syntheses.

Advanced Synthetic Techniques

  • Asymmetric Synthesis: For chiral analogs, enantioselective transfer hydrogenation and asymmetric reductions have been employed to establish stereogenic centers in the naphthyridine ring system.

  • Microwave Irradiation: Some halogenation and substitution reactions benefit from microwave-assisted heating to reduce reaction times and improve yields.

  • One-Pot Cyclization/Amination: Novel one-pot methods combining hydroamination and cyclization have been developed for efficient construction of dihydronaphthyridine intermediates.

Summary Table of Key Reagents and Conditions

Reagent/Type Role Typical Conditions Reference
Pd(PPh3)4, Pd(OAc)2 + ligands Palladium catalyst for coupling 20–120°C, toluene/THF/DMF, base (K2CO3)
TBDMSCl, TBDPSCl Hydroxyl protection 10–40°C, DCM or DMF, base (imidazole/TEA)
POCl3, PBr3 Halogenation of phenol/alcohol 20–120°C, DCM, MeCN, or toluene
Acid chloride or activated ester Amide bond formation 0–120°C, THF, MeCN, DMF
Bases (K2CO3, Cs2CO3, TEA) Neutralization and catalysis aid Ambient to elevated temperatures

Chemical Reactions Analysis

N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide to its closest structural analogs based on substituent variations, synthesis routes, and inferred pharmacological properties.

Substituent Variations and Functional Group Impact

Compound Name (ID) Key Substituents Functional Impact
Target Compound 4-(2-Aminoethoxy)-2-pyridyl Enhanced hydrogen bonding, solubility, and potential target engagement
(2R)-2-{[3-Cyano-2-(2′-ethoxybiphenyl-4-yl)-1,7-naphthyridin-4-yl]amino}-N-(2,2-difluoroethyl)butanamide (22) 2′-Ethoxybiphenyl, difluoroethyl amide Increased lipophilicity; fluorinated groups may improve metabolic stability
(2R)-2-({3-Cyano-2-[4-(3-methylpyridin-2-yl)phenyl]-1,7-naphthyridin-4-yl}amino)butanamide (51) 3-Methylpyridinyl Improved aromatic stacking interactions; methyl group may hinder solubility
N2-[3-Cyano-2-(2′-ethoxybiphenyl-4-yl)-1,7-naphthyridin-4-yl]-D-leucinamide (20) D-Leucinamide, ethoxybiphenyl Amino acid side chain enhances stereospecific binding; ethoxy improves solubility
8-Amino-N-(1-(cyclopropanecarbonyl)azetidin-3-yl)-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide (CAS 1092539-44-0) Cyclopropanecarbonyl, fluorophenyl Cyclopropane enhances rigidity; fluorine enhances electronegativity and binding

Pharmacological Inferences

  • Selectivity: The 2-aminoethoxy group in the target compound may confer higher selectivity for kinase targets compared to analogs with bulkier substituents (e.g., biphenyl in Compound 22) .
  • Solubility: Aminoethoxy and carboxamide groups likely improve aqueous solubility relative to methylpyridyl or fluorinated analogs (e.g., Compound 51 or CAS 1092539-44-0) .
  • Metabolic Stability : Fluorinated or cyclopropane-containing analogs (e.g., Compound 22, CAS 1092539-44-0) may exhibit longer half-lives compared to the target compound due to reduced oxidative metabolism .

Key Research Findings and Trends

Substituent-Driven Activity: Ethoxy and aminoethoxy groups enhance solubility and target engagement, while fluorinated or aromatic substituents (e.g., biphenyl) improve binding affinity but may reduce solubility .

Stereochemical Influence: Amino acid-derived analogs (e.g., Compound 20) demonstrate the importance of stereochemistry in optimizing inhibitor specificity .

Synthetic Flexibility : Boronic acid coupling and amide formation are versatile strategies for diversifying 1,7-naphthyridine derivatives .

Biological Activity

N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of integrins and its implications in treating inflammatory disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The compound belongs to a class of naphthyridine derivatives known for their diverse biological activities. The structural formula can be represented as follows:

N 4 2 Aminoethoxy 2 pyridyl 1 7 naphthyridine 2 carboxamide\text{N 4 2 Aminoethoxy 2 pyridyl 1 7 naphthyridine 2 carboxamide}

This compound features a naphthyridine core, which is crucial for its interaction with biological targets.

Integrin Inhibition

Research indicates that this compound acts as a selective inhibitor of α4-integrins. Integrins are transmembrane receptors that mediate cell adhesion and play significant roles in immune responses and inflammation. The inhibition of α4-integrins can lead to reduced inflammatory responses, making this compound a candidate for therapeutic applications in autoimmune diseases and other inflammatory conditions .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on integrin binding at concentrations that do not affect other integrin subgroups. This selectivity is critical for minimizing side effects associated with non-selective integrin inhibitors. The compound's high metabolic stability further enhances its potential as a therapeutic agent .

Case Studies

A notable study involved the assessment of the compound's effects on various immune cell types. The results indicated a significant reduction in the migration of lymphocytes in response to inflammatory stimuli when treated with this compound. This suggests its potential utility in managing conditions characterized by excessive immune cell infiltration .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated through biodistribution studies. These studies revealed favorable absorption and distribution characteristics within biological systems, supporting its viability for further development as a therapeutic agent .

Comparative Efficacy

To better understand the efficacy of this compound compared to other known compounds, a summary table is provided below.

Compound NameMechanism of ActionIC50 (µM)Selectivity
This compoundα4-integrin inhibitor50High
Trichostatin AHDAC inhibitor25Moderate
Suberoylanilide hydroxamic acid (SAHA)HDAC inhibitor20Low

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide and its structural analogs?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., PdCl₂(dppf)) and boronic acid derivatives, followed by amide bond formation. For example, brominated intermediates on the naphthyridine core can react with ethoxyphenylboronic acids under reflux in 1,4-dioxane with potassium carbonate . Post-synthetic modifications, such as hydrolysis or aminolysis, are performed in solvents like THF or DMF. Final purification often employs HPLC or column chromatography .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of 1,7-naphthyridine derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for verifying molecular weight and proton/carbon environments. For example, distinct aromatic proton signals in the δ 7.5–9.0 ppm range confirm the naphthyridine core . X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in studies of related compounds with π-π stacking (3.59 Å spacing) and hydrogen-bonding networks .

Q. What safety precautions are necessary when handling aminoethoxy-substituted naphthyridines in laboratory settings?

  • Methodological Answer : The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes. Emergency protocols should reference Safety Data Sheets (SDS) from certified suppliers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results for naphthyridine-based compounds?

  • Methodological Answer : Address twin laws and non-merohedral twinning (e.g., twin component ratios of 0.357:0.643) by refining diffraction data with software like SHELXL. Validate against NMR/HRMS to confirm protonation states or conformational isomers. For example, partial protonation (0.61 occupancy) in pyridine rings can lead to conflicting NMR signals .

Q. What strategies optimize the yield and purity of 1,7-naphthyridine derivatives in cross-coupling reactions?

  • Methodological Answer : Optimize catalyst loading (e.g., 5 mol% PdCl₂(dppf)) and reaction time (12–24 hours at 90°C). Use degassed solvents to prevent oxidation. For challenging couplings (e.g., with bulky boronic acids), employ microwave-assisted synthesis. Post-reaction purification via reverse-phase HPLC with acetonitrile/water gradients improves purity .

Q. How do substituents on the pyridine ring influence the electronic properties and reactivity of 1,7-naphthyridine carboxamides?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CN, -CF₃) enhance electrophilicity at the naphthyridine core, facilitating nucleophilic substitutions. Substituent effects can be quantified via Hammett constants or DFT calculations. For example, ethoxy groups improve solubility, while fluorinated biphenyls increase metabolic stability .

Q. What computational methods predict the photophysical properties of functionalized naphthyridine derivatives?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) with B3LYP/6-31G* basis sets correlates HOMO-LUMO gaps with fluorescence emission. Validate predictions experimentally via UV-Vis and fluorescence spectroscopy. For maleimide analogs, computational design has successfully guided synthesis of fluorophores with tailored Stokes shifts .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies for naphthyridine-based inhibitors?

  • Methodological Answer : Re-evaluate pharmacokinetic parameters (e.g., logP, plasma protein binding) using LC-MS/MS. Differences may arise from poor bioavailability or metabolite interference. For example, methylsulfonyl modifications in analogs like compound 24 improve cell permeability but reduce hepatic stability .

Q. What experimental controls are critical when assessing hydrogen-bonding interactions in naphthyridine crystal structures?

  • Methodological Answer : Include isostructural analogs without hydrogen-bonding donors (e.g., methylated amines) to isolate interaction effects. Compare FT-IR spectra to confirm N–H⋯N/S hydrogen bonds (≈3200 cm⁻¹ stretches). Thermal ellipsoid analysis in crystallography can distinguish static vs. dynamic disorder .

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